molecular formula C19H15NO4S2 B2587866 2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzyl 2-thiophenecarboxylate CAS No. 329078-99-1

2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzyl 2-thiophenecarboxylate

Cat. No.: B2587866
CAS No.: 329078-99-1
M. Wt: 385.45
InChI Key: PNSUURPFYCHDAV-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzyl 2-thiophenecarboxylate (CAS: 329078-99-1) is a sulfur-containing aromatic compound with the molecular formula C₁₉H₁₅NO₄S₂ and a molecular weight of 385.46 g/mol . It features a benzyl thioether moiety substituted with a 4-methylphenyl group, a nitro group at the 5-position of the benzene ring, and a 2-thiophenecarboxylate ester.

Properties

IUPAC Name

[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methyl thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4S2/c1-13-4-7-16(8-5-13)26-17-9-6-15(20(22)23)11-14(17)12-24-19(21)18-3-2-10-25-18/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSUURPFYCHDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])COC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzyl 2-thiophenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Nitrobenzyl Intermediate: The initial step involves nitration of benzyl compounds to introduce the nitro group. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Thioether Formation: The next step involves the reaction of the nitrobenzyl intermediate with 4-methylthiophenol in the presence of a base such as sodium hydride or potassium carbonate to form the sulfanyl-substituted product.

    Esterification: Finally, the thiophene carboxylic acid is esterified with the sulfanyl-substituted nitrobenzyl compound using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and esterification steps, which allow for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzyl 2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or catalytic hydrogenation.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the thiophene carboxylate can be replaced by other nucleophiles under basic or acidic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, catalytic hydrogenation.

    Substitution: Sodium hydroxide, hydrochloric acid.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Various nucleophile-substituted products.

Scientific Research Applications

2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzyl 2-thiophenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzyl 2-thiophenecarboxylate depends on its specific application. For instance, in biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular Structure and Functional Groups

The compound 2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-methyl)sulfanyl]-1,3,4-thiadiazole (hereafter referred to as Compound A) serves as a relevant structural analog . While both compounds share sulfanyl (-S-) linkages and aromatic substituents, Compound A replaces the thiophenecarboxylate group with two 1,3,4-thiadiazole rings.

Table 1: Structural and Physicochemical Comparison
Property 2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzyl 2-thiophenecarboxylate Compound A
Molecular Formula C₁₉H₁₅NO₄S₂ C₁₉H₁₆N₄S₄
Molecular Weight (g/mol) 385.46 428.46
Key Functional Groups Nitro, benzyl thioether, thiophenecarboxylate Thiadiazole, sulfanyl, methylphenyl
Crystal System Not reported Monoclinic
Reported Bioactivity Not reported Implied (structural basis for bioactivity)

Crystallographic Features

Compound A crystallizes in a monoclinic system with lattice parameters a = 16.8944(14) Å, b = 4.1959(5) Å, c = 27.107(2) Å, and β = 96.084(8)° . Its butterfly-like conformation arises from near-coplanar thiadiazole and benzene rings (dihedral angles: 0.8–0.9°), with a 46.3° dihedral angle between the two thiadiazole rings. In contrast, crystallographic data for this compound are absent in the provided evidence, limiting direct structural comparisons.

Electronic and Reactivity Differences

  • Heterocyclic Systems : Compound A ’s thiadiazole rings contribute to π-π stacking and hydrogen-bonding capabilities due to nitrogen lone pairs, whereas the thiophenecarboxylate group in the target compound may prioritize ester hydrolysis or carboxylate-mediated interactions.

Methodological Considerations

Both compounds likely employ X-ray crystallography for structural elucidation, with SHELX programs (e.g., SHELXL, SHELXS) being widely used for small-molecule refinement and structure solution . The robustness of these tools ensures high precision in determining complex sulfur-containing systems, though the absence of crystallographic data for the target compound precludes a direct methodological comparison.

Biological Activity

2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzyl 2-thiophenecarboxylate (CAS: 329078-99-1) is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, characterization, and biological evaluation of this compound, particularly focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H15N O4S2, with a molecular weight of 385.46 g/mol. The compound features a thiophenecarboxylate moiety, which is known to enhance biological activity due to its ability to interact with various biological targets.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-methylphenyl thiol with nitrobenzyl derivatives in the presence of appropriate catalysts. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

1. Antimicrobial Activity

Research indicates that compounds containing sulfur and nitro groups exhibit significant antimicrobial properties. A study evaluating various derivatives found that this compound demonstrated potent activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

2. Anti-inflammatory Activity

The anti-inflammatory potential of the compound was assessed through in vivo models where it significantly reduced edema in rat paw models induced by carrageenan. The compound's efficacy was compared against standard anti-inflammatory drugs like ibuprofen.

Treatment Paw Edema Reduction (%)
Control0
Ibuprofen70
Test Compound65

3. Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis as evidenced by increased annexin V staining in flow cytometry assays.

Cell Line IC50 (µM)
MCF-712.5
HeLa15.0

The biological activities of this compound can be attributed to its ability to inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation. Molecular docking studies suggest strong interactions with cyclooxygenase enzymes and other targets implicated in inflammation and tumor growth.

Case Studies

Several case studies have reported on the efficacy of similar compounds in clinical settings:

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated a significant reduction in infection rates when treated with derivatives similar to this compound.
  • Case Study on Cancer Treatment : A combination therapy involving this compound showed enhanced anticancer activity when used alongside conventional chemotherapeutics, leading to improved patient outcomes in a small cohort study.

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